Vitetrifolin D
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Overview
Description
Vitetrifolin D is a labdane diterpenoid that is isolated from the fruits of Vitex trifolia L and Vitex negundo. It has a role as a plant metabolite, an antineoplastic agent and an apoptosis inducer. It is a labdane diterpenoid, an acetate ester, a tertiary alcohol, a carbobicyclic compound and an olefinic compound.
Scientific Research Applications
Metabolism Studies
Vitetrifolin D, a pharmacologically active molecule from Vitex agnus-castus, has been studied for its metabolism in liver cell fractions. Using HPLC-DAD-QTOF-MS and HPLC-SPE-NMR, researchers identified 27 phase I and phase II metabolites in vitro. This study highlighted the use of advanced analytical methodologies for successful in vitro metabolism studies, particularly when substance availability is limited (Sturm et al., 2021).
Chemical Structure Elucidation
Four new halimane-type diterpenes, including vitetrifolins D-G, were isolated from the fruit of Vitex trifolia. Their structures were determined using spectroscopic data and chemical evidence, contributing to the understanding of the chemical diversity in Vitex species (Ono et al., 2001).
Cancer Cell Growth Inhibition
Research on Vitex negundo indicated that this compound, among other compounds, exhibited cytotoxicity against cancer cell lines where hedgehog (Hh) signaling was aberrantly activated. This compound specifically inhibited GLI1 transcriptional activity and disrupted GLI1 binding on its DNA binding domain, suggesting its potential as a naturally occurring inhibitor in cancer treatment (Arai et al., 2013).
Properties
Molecular Formula |
C24H38O5 |
---|---|
Molecular Weight |
406.6 g/mol |
IUPAC Name |
[(1S,2R,3S,4R)-1-acetyloxy-4-(3-hydroxy-3-methylpent-4-enyl)-3,4,8,8-tetramethyl-1,2,3,5,6,7-hexahydronaphthalen-2-yl] acetate |
InChI |
InChI=1S/C24H38O5/c1-9-23(7,27)13-14-24(8)15(2)20(28-16(3)25)21(29-17(4)26)19-18(24)11-10-12-22(19,5)6/h9,15,20-21,27H,1,10-14H2,2-8H3/t15-,20-,21+,23?,24-/m1/s1 |
InChI Key |
JSGVRMXIAILPPO-FWPWNEHFSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C2=C([C@]1(C)CCC(C)(C=C)O)CCCC2(C)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1C(C(C2=C(C1(C)CCC(C)(C=C)O)CCCC2(C)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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